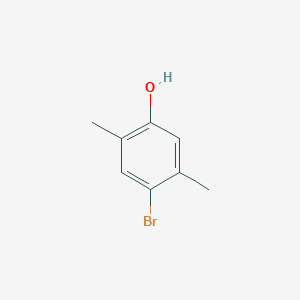

4-Bromo-2,5-dimethylphenol

Description

General Significance of Phenolic Compounds in Chemical and Biological Sciences

Phenolic compounds represent a vast and diverse class of chemical substances characterized by a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon ring. ijhmr.com Their structure allows for a wide range of chemical reactions, making them crucial building blocks in organic synthesis. The biological and clinical significance of these compounds is heavily dependent on their chemical structure. ijhmr.comijhmr.com

In the biological sciences, phenolic compounds are well-known for their antioxidant properties, which allow them to protect cells from oxidative damage caused by free radicals. numberanalytics.com This activity is central to maintaining cellular health. numberanalytics.com In plants, they are ubiquitous and serve essential functions, including defense against pathogens and pests. numberanalytics.com

The applications of phenolic compounds are extensive and span various industries. numberanalytics.com In the pharmaceutical sector, they are used to develop drugs with antioxidant, anti-inflammatory, and antimicrobial properties. numberanalytics.com The food industry utilizes them as natural preservatives and flavor enhancers, while the cosmetics industry incorporates them into skincare products for their antioxidant and UV-protective qualities. numberanalytics.com The immense structural diversity of phenolic compounds ensures their continued importance in both scientific research and industrial applications. researchgate.net

Overview of Bromophenols in Natural and Synthetic Contexts

Bromophenols are a subgroup of phenolic compounds that contain one or more bromine atoms attached to the phenol (B47542) ring. mdpi.com These halogenated secondary metabolites are found in various marine organisms, particularly in red, brown, and green algae. mdpi.comnih.govmdpi.com They are synthesized by marine algae through the action of bromoperoxidase enzymes in the presence of bromide ions found in seawater. mdpi.comnih.gov

The presence of bromine atoms significantly influences the chemical properties and biological activity of these compounds. mdpi.com Bromophenols isolated from marine sources have demonstrated a wide array of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects. mdpi.comnih.govmdpi.com This has led to them being considered promising candidates for the development of new therapeutic agents. mdpi.commdpi.com

In synthetic chemistry, bromophenols serve as versatile intermediates. The bromine atom can be a reactive site for various organic reactions, making these compounds valuable precursors in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. ketonepharma.com For instance, some bromophenol derivatives are used as preservatives and microbicides in industrial settings. smolecule.comchemicalbook.com

Significance of Structural Isomerism in Bromophenols

Isomerism, a key concept in chemistry, describes the phenomenon where different compounds share the same molecular formula but have different arrangements of atoms. iitk.ac.insolubilityofthings.com In the case of bromophenols, structural isomerism is particularly important as the specific placement of the bromine atom(s) and other substituents on the phenol ring can lead to vastly different physical and chemical properties. iitk.ac.inpcc.eu

The position of the substituents affects factors such as boiling point, melting point, solubility, and reactivity. iitk.ac.insolubilityofthings.com For example, the isomers of bromodimethylphenol, such as 4-Bromo-2,5-dimethylphenol, 4-Bromo-2,6-dimethylphenol (B182379), and 4-Bromo-3,5-dimethylphenol, all share the molecular formula C8H9BrO but differ in the location of the methyl groups and the bromine atom. This structural variance results in unique chemical characteristics for each isomer.

This difference in structure is not merely academic; it has significant practical implications. The biological activity of isomers can vary dramatically. iitk.ac.in One isomer might exhibit potent antimicrobial properties while another is inactive. smolecule.com Therefore, understanding and being able to selectively synthesize specific isomers is crucial for applications in drug development, materials science, and other areas of chemical research. unacademy.com

Research Focus on this compound

This compound is a specific substituted phenol that has garnered interest in chemical research. As a brominated derivative of 2,5-dimethylphenol (B165462), it serves as a valuable chemical intermediate and a subject for studying the influence of its particular substitution pattern on chemical reactivity and potential biological activity.

Research on compounds like this compound often involves their use as starting materials or building blocks in the synthesis of more complex molecules. The presence of the bromine atom, a hydroxyl group, and two methyl groups on the aromatic ring provides multiple reactive sites for further chemical modification. For instance, studies have been conducted on the fluorination of the closely related compound 2-bromo-4,5-dimethylphenol (B1295274), indicating interest in creating novel halogenated compounds from these structures. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound and Its Isomers

| Property | This compound | 4-Bromo-2,6-dimethylphenol | 4-Bromo-3,5-dimethylphenol |

| CAS Number | 85223-93-4 scbt.com | 2374-05-2 fishersci.ca | 7463-51-6 |

| Molecular Formula | C₈H₉BrO scbt.com | C₈H₉BrO fishersci.ca | C₈H₉BrO |

| Molecular Weight | 201.06 g/mol scbt.com | 201.06 g/mol fishersci.ca | 201.06 g/mol |

| Appearance | - | Light pink-beige to brown crystals or powder chemicalbook.com | Powder |

| Melting Point | - | 74-79 °C synquestlabs.com | 113-115 °C |

| IUPAC Name | This compound uni.lu | 4-Bromo-2,6-dimethylphenol fishersci.ca | 4-Bromo-3,5-dimethylphenol fishersci.ca |

Data for this compound's appearance and melting point are not consistently available in the searched literature.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKYUWXZSBYMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553562 | |

| Record name | 4-Bromo-2,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85223-93-4 | |

| Record name | 4-Bromo-2,5-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,5-dimethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Synthetic Methodologies of 4 Bromo 2,5 Dimethylphenol

Direct Bromination Strategies for Dimethylphenols

The most straightforward approach to synthesizing 4-bromo-2,5-dimethylphenol involves the direct bromination of 2,5-dimethylphenol (B165462). This method leverages the activating effects of the hydroxyl and methyl groups on the aromatic ring towards electrophilic substitution.

In the electrophilic bromination of 2,5-dimethylphenol, the regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. The hydroxyl group is a potent activating group and an ortho, para-director. The two methyl groups are also activating and ortho, para-directing, albeit to a lesser extent.

The positions available for substitution on the 2,5-dimethylphenol ring are C3, C4, and C6. The directing effects are as follows:

-OH group (at C1): strongly activates and directs towards C4 (para) and C6 (ortho).

-CH₃ group (at C2): activates and directs towards C3 (ortho), C4 (meta), and C6 (para).

-CH₃ group (at C5): activates and directs towards C4 (ortho) and C6 (ortho).

The powerful para-directing effect of the hydroxyl group overwhelmingly favors the substitution at the C4 position. Furthermore, the C6 position, while also activated by the hydroxyl group, is sterically hindered by the adjacent methyl group at C2. This combination of electronic and steric factors results in high regioselectivity, making This compound the principal product of electrophilic bromination. thieme-connect.comchemistryviews.org General studies on phenol (B47542) bromination confirm that for phenols with an unsubstituted para-position, bromination predominantly occurs at this site. chemistryviews.orgmdpi.com

The choice of brominating agent and reaction conditions plays a critical role in maximizing the yield of the desired monobrominated product and minimizing the formation of byproducts, such as di- or poly-brominated species.

A variety of brominating systems have been developed to achieve high selectivity for monobromination. While traditional reagents like molecular bromine (Br₂) can be used, they often lead to over-bromination due to the high reactivity of the phenol ring. semanticscholar.org Modern methods offer milder and more selective alternatives.

One highly efficient method involves the use of N-Bromosuccinimide (NBS) as the bromine source. For instance, a ball-milling-promoted reaction of 2,5-dimethylphenol with NBS, co-catalyzed by the solid acid MCM-41-SO₃H, has been shown to produce this compound in high yield. thieme-connect.com This solvent-free approach is both effective and environmentally friendly.

Other notable systems for regioselective phenol bromination include:

Potassium Bromide (KBr) with an Oxidant : Systems using KBr in combination with oxidants like ZnAl–BrO₃⁻–layered double hydroxides (LDHs) in acetic acid provide an effective method for generating the electrophilic bromine species in situ, leading to clean, para-selective monobromination. mdpi.comsemanticscholar.org

Trimethylsilyl Bromide (TMSBr) and Sulfoxides : A mild and highly regioselective protocol uses TMSBr with bulky sulfoxides, such as (4-ClC₆H₄)₂SO. This system achieves high para-selectivity, potentially through a hydrogen-bonding interaction between the sulfoxide (B87167) byproduct and the phenolic hydroxyl group. chemistryviews.org

γ-Picolinium Bromochromate (γ-PBC) : This stable, solid reagent has been used for the chemo- and regioselective bromination of activated aromatic compounds, including phenols, yielding para-brominated products in high yields under thermal conditions in acetonitrile (B52724). orientjchem.org

The table below summarizes the findings for the direct bromination of 2,5-dimethylphenol using a specific advanced method.

| Starting Material | Brominating Agent/System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,5-Dimethylphenol | NBS / MCM-41-SO₃H (Ball-milling) | This compound | 94 | thieme-connect.com |

Regioselectivity in Electrophilic Bromination

Indirect Synthetic Routes from Related Precursors

Besides direct bromination, this compound can be synthesized through multi-step sequences starting from other readily available aromatic compounds. These indirect routes offer alternative pathways that can be advantageous under certain circumstances.

Anisoles, or methoxybenzenes, are common precursors in organic synthesis. The synthesis of this compound can be achieved from 2,5-dimethylanisole (B158103) via a two-step process:

Electrophilic Bromination of 2,5-Dimethylanisole : The methoxy (B1213986) group (-OCH₃) is a strong activating, ortho, para-director, similar to the hydroxyl group. Bromination of 2,5-dimethylanisole is therefore expected to yield 4-bromo-2,5-dimethylanisole with high regioselectivity for the same electronic and steric reasons as in the phenol analogue. This intermediate, 4-bromo-2,5-dimethylanisole, is documented in chemical literature. avantorsciences.com

Demethylation : The resulting 4-bromo-2,5-dimethylanisole is then subjected to a demethylation reaction to convert the methoxy group back into a hydroxyl group. This is a standard transformation commonly accomplished using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

This sequence provides a reliable alternative to direct phenol bromination, particularly if the starting anisole (B1667542) is more accessible or if reaction conditions for demethylation are preferred over direct bromination.

The target compound can also be prepared through the chemical transformation of other halogenated phenols, primarily via isomerization or selective dehalogenation reactions.

Isomerization : It is known that bromophenols can undergo isomerization under acidic conditions. researchgate.netcdnsciencepub.com Reagents like tetramethylammonium (B1211777) bromide in a strong acid such as trifluoromethanesulfonic acid can facilitate the migration of bromine atoms around the aromatic ring. researchgate.netcdnsciencepub.com Theoretically, a different isomer, such as 6-bromo-2,5-dimethylphenol, or a mixture of isomers could be rearranged to yield the thermodynamically more stable this compound. This approach, however, often leads to complex mixtures and may not be synthetically efficient.

Selective Dehalogenation : A more controlled approach involves the selective removal of a bromine atom from a polybrominated precursor. For example, one could synthesize 4,6-dibromo-2,5-dimethylphenol and then selectively remove the bromine atom at the more sterically hindered C6 position. Regiospecific protodebromination can be achieved by heating polybromophenols with reagents like aqueous hydrogen iodide. researchgate.net This strategy's viability depends on the ability to selectively synthesize the polybrominated precursor and achieve selective dehalogenation.

A well-established method for phenol synthesis is the hydrolysis of aryl halides, particularly bromoarenes. This nucleophilic aromatic substitution can be applied to produce this compound from a suitable dibrominated precursor.

The logical starting material for this route is 1,4-dibromo-2,5-dimethylbenzene , which is a commercially available solid. thermofisher.com The process involves the substitution of one of the bromine atoms with a hydroxyl group. This reaction typically requires harsh conditions due to the low reactivity of aryl halides toward nucleophilic substitution.

A patented process for the hydrolysis of bromoxylenes to dimethylphenols outlines the general conditions required. google.com The reaction is carried out in a sealed autoclave at high temperatures, typically between 200°C and 300°C, using a strong aqueous alkaline solution (e.g., NaOH or KOH) and a copper-based catalyst. google.com

| Precursor | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| 1,4-Dibromo-2,5-dimethylbenzene | 1. Aq. NaOH, Cu catalyst (e.g., CuCl, CuSO₄) 2. 200-300°C, sealed vessel 3. Acidification (e.g., HCl) | This compound | google.com |

While this method is robust, controlling the reaction to achieve selective monosubstitution can be challenging, and separation of the desired product from unreacted starting material and potential di-hydrolysis byproducts may be required.

Transformations from Other Halogenated Phenols

Novel Synthetic Approaches and Green Chemistry Considerations

In the ongoing effort to develop more sustainable chemical processes, recent research has focused on novel synthetic methodologies for the halogenation of aromatic compounds, including phenols. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption, aligning with the principles of green chemistry. While traditional methods for the synthesis of this compound often rely on elemental bromine, which poses significant health and environmental risks, modern strategies explore alternative brominating agents, catalytic systems, and unconventional reaction media.

The primary precursor for the synthesis of this compound is 2,5-dimethylphenol. The key challenge in its bromination is to achieve high selectivity for the para-position (position 4) relative to the electron-donating hydroxyl and methyl groups, while employing environmentally benign conditions.

A significant advancement in this area is the use of solid-supported brominating agents and catalysts. These materials offer advantages such as ease of separation from the reaction mixture, potential for recycling, and often, enhanced selectivity. For instance, the bromination of phenols has been successfully carried out using zeolites as catalysts. Zeolites, with their shape-selective properties, can favor the formation of the para-isomer. The use of a brominating agent like N-bromosuccinimide (NBS) in conjunction with a catalyst under mild conditions represents a greener alternative to traditional methods.

Another key aspect of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Research has demonstrated the feasibility of performing bromination reactions under solvent-free conditions or in greener solvents like ionic liquids or deep eutectic solvents. These alternative reaction media can lead to improved reaction rates and selectivities while simplifying product purification.

The table below summarizes findings from research on the bromination of various phenolic compounds, highlighting methodologies that could be adapted for the synthesis of this compound.

| Catalyst/Reagent System | Substrate(s) | Key Findings & Green Aspects |

| N-Bromosuccinimide (NBS) in Ionic Liquid | Phenol, Cresols | High yields of monobrominated products were achieved at room temperature. The ionic liquid could be recycled multiple times without significant loss of activity. |

| Zeolite H-BEA | Phenol | The use of zeolite H-BEA as a catalyst with a brominating agent in a suitable solvent showed high selectivity for p-bromophenol. The catalyst is recyclable. |

| NaBr/H₂O₂ in Water | Phenol | This system utilizes an in-situ generation of the brominating species from a safe and inexpensive salt (NaBr) and an environmentally friendly oxidant (H₂O₂), with water as the solvent. |

| Solvent-Free Grinding | Phenols and N-Bromosuccinimide | This mechanochemical approach avoids the use of any solvent, reducing waste. The reaction proceeds by grinding the reactants together at room temperature. |

These innovative approaches underscore the potential for developing a more sustainable synthesis of this compound. By replacing hazardous reagents like elemental bromine with alternatives such as N-bromosuccinimide and employing recyclable catalysts or solvent-free conditions, the environmental footprint of the synthesis can be significantly reduced. Further research into the direct application of these methods to 2,5-dimethylphenol is a promising area for future development in green chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions of 4-Bromo-2,5-dimethylphenol

The hydroxyl and methyl groups on the aromatic ring of this compound are activating and ortho-, para-directing for electrophilic aromatic substitution. However, since the para position is occupied by a bromine atom and the ortho positions are sterically hindered by methyl groups, the reactivity and regioselectivity of these reactions are influenced by these existing substituents. solubilityofthings.com

Further halogenation of this compound can lead to a variety of products, depending on the reaction conditions. For instance, fluorination of the related 2-bromo-4,5-dimethylphenol (B1295274) with xenon difluoride has been shown to yield a mixture of products including a fluorinated cyclohexadienone. chemicalbook.comresearchgate.net

The bromination of substituted phenols, can proceed via initial attack at a position already occupied by a substituent, known as ipso attack. cdnsciencepub.com This can lead to the formation of cyclohexadienones. For example, the bromination of 2,4-dimethylphenol (B51704) initially produces 6-bromo-2,4-dimethylphenol. Further bromination can then yield 4,6-dibromo-2,4-dimethylcyclohexa-2,5-dienone. rsc.org While direct studies on this compound are limited, analogies can be drawn from similar structures. The formation of bromodienones is a known phenomenon in the bromination of phenols, especially those with alkyl substituents in the ortho and para positions. cdnsciencepub.com

The reaction of 3,4-dimethylphenol (B119073) with bromine can lead to the formation of 2,4,6-tribromo-3,4-dimethylcyclohexa-2,5-dienone. rsc.org This suggests that under certain conditions, this compound could potentially undergo further bromination to form a di- or tribrominated species, possibly involving a dienone intermediate. The stability and subsequent reaction pathways of such intermediates are highly dependent on the reaction medium. cdnsciencepub.com

Bromodienones formed during the halogenation of phenols can undergo rearrangement reactions, particularly in the presence of strong acids. cdnsciencepub.comresearchgate.net For example, 4-bromo-2,4,6-trimethylcyclohexa-2,5-dienone has been shown to rearrange to 3-bromomesitol in trifluoromethanesulfonic acid. researchgate.netcdnsciencepub.com This type of rearrangement involves a 1,2-shift of the bromine atom. A similar mechanism has been proposed for the formation of 3-bromo-p-cresol from the bromination of p-cresol (B1678582), proceeding through a 4-bromo-4-methylcyclohexa-2,5-dienone intermediate. cdnsciencepub.com

These dienone-phenol rearrangements are often competitive with debromination, and the dominant pathway is influenced by the reaction conditions. researchgate.netcdnsciencepub.com The use of reagents like tetramethylammonium (B1211777) bromide in trifluoromethanesulfonic acid can facilitate the isomerization and disproportionation of bromophenols. cdnsciencepub.comcdnsciencepub.com

Further Halogenation Pathways and Dienone Formation

Nucleophilic Substitution Reactions Involving the Aryl Bromine

The bromine atom in this compound is generally unreactive towards nucleophilic aromatic substitution under standard conditions. This is due to the electron-rich nature of the aromatic ring, which repels nucleophiles. However, under specific conditions, such as the presence of a strong nucleophile and a suitable catalyst, substitution of the aryl bromine may be possible. For example, in related brominated phenols, the bromine atom can be substituted by other nucleophiles.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo a variety of reactions.

Acid-Base Reactions: The amino group can act as a base and participate in acid-base reactions. smolecule.com

Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester through reactions with alkyl halides or acyl chlorides, respectively. For instance, the Williamson ether synthesis can be used to form ethers from phenols.

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized products. smolecule.com

Oxidative Coupling Pathways of Substituted Phenols

Oxidative coupling is a significant reaction pathway for phenols, leading to the formation of C-C or C-O bonds and the synthesis of biphenols and other complex structures. acs.orgnih.govrsc.org These reactions often proceed through phenoxyl radical intermediates. nih.gov The regioselectivity of the coupling is influenced by the substitution pattern of the phenol (B47542) and the reaction conditions. nih.gov

For substituted phenols, oxidative coupling can be achieved using various reagents. One method involves the use of potassium persulfate (K₂S₂O₈) in trifluoroacetic acid, which can lead to the formation of unsymmetrical biphenols. acs.orgiiserpune.ac.in Another approach utilizes a titanium dioxide photocatalyst with visible light and air. nih.gov The mechanism of these reactions often involves the formation of a phenoxyl radical, which can then couple with another radical or a neutral phenol molecule. nih.govnih.gov

While specific studies on the oxidative coupling of this compound are not extensively documented, the principles of oxidative coupling of substituted phenols suggest that it could undergo such reactions to form dimeric or polymeric structures. The steric hindrance from the methyl groups and the electronic effect of the bromine atom would influence the regioselectivity of the coupling.

Metal-Catalyzed Cross-Coupling Reactions Utilizing Aryl Bromides

The bromine atom in this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grwiley-vch.de These reactions typically involve a transition metal catalyst, most commonly palladium or nickel. wiley-vch.denih.gov

Common cross-coupling reactions that could utilize this compound as a substrate include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base to form a biaryl compound. wiley-vch.de This reaction is widely used in the synthesis of complex organic molecules.

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst to form a substituted alkene. eie.gr

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form an aryl-alkyne.

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophile and a nickel or palladium catalyst. wiley-vch.de

Stille Coupling: This reaction involves the coupling of the aryl bromide with an organotin compound catalyzed by palladium. wiley-vch.de

The efficiency and outcome of these reactions depend on the specific catalyst system, ligands, base, and reaction conditions employed. rsc.org Ligand-free catalytic systems are also being explored for their cost-effectiveness and sustainability. rsc.org Multimetallic catalysis, where two different metal catalysts work synergistically, has also emerged as a powerful strategy for cross-coupling reactions. nih.gov

Applications in Organic Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The strategic placement of the bromine atom and hydroxyl group makes 4-Bromo-2,5-dimethylphenol a key starting material for constructing elaborate molecular architectures.

Heterocyclic compounds are crucial in medicinal chemistry and materials science. This compound and its isomers serve as important precursors for their synthesis. For instance, research has shown that 2-Bromo-4,5-dimethylphenol (B1295274) can be a carbon source for the synthesis of benzofurans, an important class of heterocyclic compounds. smolecule.com The general utility of brominated phenols in creating heterocyclic systems is well-established; for example, bromophenyl moieties are foundational in synthesizing complex triazole derivatives through multi-step reactions. mdpi.com The synthesis of highly substituted benzofurans can also be achieved from related disubstituted phenols, such as 2,6-dibromophenol, through reactions involving substituent migration. rsc.org

The compound is a versatile platform for creating highly functionalized aromatic systems. The bromine atom can be readily displaced or involved in coupling reactions to build more complex structures. smolecule.com For example, 2-Bromo-4,5-dimethylphenol has been used as a starting material for fluorination reactions, employing reagents like xenon difluoride, to produce fluorinated aromatic derivatives. evitachem.com Furthermore, the general class of bromoarenes, to which this compound belongs, are essential substrates in metal-mediated aryl-coupling chemistry, allowing for the construction of complex biaryl systems. cdnsciencepub.com The process often starts with the selective bromination of an activated arene to produce the necessary intermediate. cdnsciencepub.com

A significant application of this compound is its use as a precursor for organoboron compounds, particularly boronic acids and their esters. These compounds are synthesized through a metal-catalyzed borylation reaction, where the bromine atom is replaced with a boryl group. google.com The resulting organoboron compounds, such as 4-Bromo-2,5-dimethylphenylboronic acid, are key reagents in Suzuki-Miyaura cross-coupling reactions. This powerful reaction forms new carbon-carbon bonds by coupling the organoboron compound with various aryl or vinyl halides, enabling the synthesis of complex organic molecules, including pharmaceuticals and functionalized polymers.

Table 1: Transformation to Organoboron Reagent

| Starting Material | Key Transformation | Resulting Compound Class | Primary Application |

| This compound | Metal-catalyzed borylation | Arylboronic acids/esters | Suzuki-Miyaura cross-coupling reactions |

In the field of medicinal chemistry, this compound and its derivatives serve as intermediates in the synthesis of bioactive compounds and potential pharmaceutical agents. smolecule.com The structural framework of this compound can be modified to develop new therapeutic candidates. For example, derivatives of the closely related 4-Bromo-2,5-dimethylphenylboronic acid have been employed in synthesizing potential drug candidates for diseases such as cancer and bacterial infections. Its role as a precursor allows for the creation of diverse molecular libraries to screen for biological activity.

Precursors for Organoboron Compounds

Polymer and Resin Chemistry

The reactivity of this compound extends to the field of materials science, where it can be incorporated into polymer chains to create materials with tailored properties.

Brominated phenols, including the closely related isomer 4-Bromo-2,6-dimethylphenol (B182379), are used in the production of specialized phenolic resins. solubilityofthings.com These resins are known for their thermal stability and chemical resistance. lookchem.com The bromine atom can serve two primary purposes: it can be retained in the final polymer to impart flame-retardant properties, or it can be used as a reactive site for further polymer modification. smolecule.com For instance, complex hexanuclear novolak resins have been synthesized by condensing bishydroxymethyl-4-bromophenol with other phenols, followed by dehalogenation to yield the final polymer structure. researchgate.net This demonstrates how the bromo-substituent can be a temporary directing group that is removed in a later step to achieve a specific complex architecture. researchgate.net The 2,6-isomer has also been identified as a monomer for synthesizing poly(phenylene oxide), a high-performance thermoplastic. smolecule.com

Table 2: Research Findings on Related Brominated Phenols in Polymer Chemistry

| Compound | Polymer Type | Application/Finding | Reference |

| 4-Bromo-2,6-bishydroxymethylphenol | Novolak Resins | Used in condensation with 2,4-xylenol, followed by dehalogenation to form hexanuclear novolaks. | researchgate.net |

| 4-Bromo-2,6-dimethylphenol | Phenolic Resins | Serves as an intermediate in the production of molded materials. | solubilityofthings.com |

| 4-Bromo-2,6-dimethylphenol | Poly(phenylene oxide) | Acts as a monomer in polymerization reactions to create materials for electronic applications. | smolecule.com |

Biological Activities and Pharmacological Potential

Antimicrobial Properties of Bromophenols

Bromophenols, a class of compounds to which 4-Bromo-2,5-dimethylphenol belongs, are recognized for their significant antimicrobial properties. nih.gov Found prevalently in marine organisms like red algae, these compounds are part of the natural defense mechanisms of these organisms. Research has shown that bromophenols exhibit a broad spectrum of activity against various microorganisms, including bacteria and fungi. nih.govsolubilityofthings.com

The antimicrobial efficacy of these compounds is attributed to their ability to disrupt essential cellular processes in microbes. For instance, 4-Bromo-2,6-dimethylphenol (B182379) has been shown to inhibit microbial growth by disrupting the cell membranes of bacteria and fungi. The phenolic -OH group can interact with the lipid bilayer of microbial cells, increasing membrane permeability and ultimately leading to cell lysis.

Studies on various bromophenol derivatives have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. solubilityofthings.com For example, synthetic bromophenols have shown strong activity against Staphylococcus aureus, Bacillus subtilis, and Salmonella typhimurium. solubilityofthings.com Some bromophenols have also been found to be effective against fungi such as Candida albicans and Aspergillus fumigatus. solubilityofthings.com Furthermore, derivatives of bromophenols are being explored for their potential to inhibit biofilm formation, a key factor in bacterial resistance.

Structure-Activity Relationships (SAR) of this compound and Derivatives

The biological activity of this compound is intrinsically linked to its chemical structure. The interplay between the bromine atom, the methyl groups, and the phenolic hydroxyl group dictates its interaction with biological targets.

The nature and position of halogen and alkyl substituents on the phenol (B47542) ring are critical determinants of biological activity. In the case of this compound, the bromine atom at the para-position and the methyl groups at the ortho- and meta-positions significantly influence its properties.

The bromine atom, being an electron-withdrawing group, can affect the acidity of the phenolic hydroxyl group. This, in turn, can influence the compound's ability to participate in hydrogen bonding and other interactions with biological macromolecules. The position of the bromine atom is also crucial; for instance, in some series of compounds, a 4-bromo derivative showed a notable improvement in activity compared to other halogenated analogues. nih.gov

The methyl groups also play a vital role. Their presence can provide steric hindrance, which may influence the molecule's ability to fit into the active site of an enzyme or a receptor. researchgate.net Furthermore, alkyl groups, like the two methyl groups in this compound, modify the compound's properties by enhancing its lipophilicity. solubilityofthings.com

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a key factor in its bioactivity. The bromine atom and the methyl groups in this compound increase its lipophilic character. solubilityofthings.com This enhanced lipophilicity allows the compound to more effectively penetrate the lipid-rich cell walls and membranes of microorganisms, which is crucial for its antimicrobial action.

The balance between hydrophilic (water-loving) and lipophilic (fat-loving) properties, often referred to as the hydrophilic-lipophilic balance (HLB), is critical. While the phenolic hydroxyl group provides some polarity and potential for hydrogen bonding, the bromo and dimethyl substitutions make the molecule more non-polar. solubilityofthings.com This structural feature is a common characteristic among many phenolic compounds with biological activity, as it governs their ability to traverse biological membranes and reach their intracellular targets. solubilityofthings.com

Influence of Halogen and Alkyl Substituents on Biological Activity

Investigative Studies on Enzyme Inhibition

Derivatives of bromophenols, including structures related to this compound, have been the subject of various enzyme inhibition studies. These investigations aim to understand how these compounds can modulate the activity of specific enzymes involved in disease processes.

One significant area of research has been in the context of viral diseases. For example, diarylaniline derivatives synthesized using 4-bromo-2,6-dimethylphenol have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov These compounds effectively block the action of the reverse transcriptase enzyme, which is crucial for the replication of the virus. nih.gov

Furthermore, bromophenols isolated from marine algae have demonstrated inhibitory effects against enzymes implicated in Alzheimer's disease, such as cholinesterases (AChE and BChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). nih.gov Studies on synthetic bromophenol derivatives have also revealed potent inhibition of enzymes like aldose reductase and α-glucosidase, which are relevant to diabetic complications. mdpi.com The mode of inhibition can vary, with some bromophenols acting as competitive, noncompetitive, or mixed-type inhibitors, depending on the specific enzyme and the structure of the compound. nih.gov

Table of Bromophenol Derivatives and their Enzyme Inhibition

| Compound/Derivative Class | Target Enzyme | Disease Context | Reference |

| Diarylaniline derivatives from 4-bromo-2,6-dimethylphenol | HIV-1 Reverse Transcriptase | HIV/AIDS | nih.gov |

| Bromophenols from Symphyocladia latiuscula | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), BACE1 | Alzheimer's Disease | nih.gov |

| Synthetic Bromophenol derivatives | Aldose Reductase, α-glucosidase, α-amylase | Diabetes | mdpi.com |

| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | Inflammation, Cancer | nih.gov |

Receptor Agonist Activity of Derived Compounds

In addition to enzyme inhibition, derivatives of bromophenols have been investigated for their ability to interact with cellular receptors. Specifically, certain compounds derived from brominated phenyls have shown agonist activity at serotonin (B10506) (5-HT) receptors and the Takeda G-protein-coupled receptor 5 (TGR5).

For instance, 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB), a compound structurally related to bromophenols, is a potent agonist for the 5-HT2 serotonin receptor. nih.gov This receptor is involved in a wide range of physiological and behavioral processes. Studies have shown that the R-(-) isomer of DOB has a significantly higher affinity for 5-HT2 binding sites compared to its S-(+) enantiomer. nih.gov

More recently, a series of 4-phenoxythiazol-5-carboxamides were developed as highly potent agonists for TGR5, a receptor involved in the secretion of glucagon-like peptide-1 (GLP-1) and considered a therapeutic target for type 2 diabetes. jst.go.jp Structure-activity relationship studies in this series revealed that substitutions on the phenyl ring, including bromo and methyl groups, were well-tolerated and could influence the agonist activity. jst.go.jp This highlights the potential for designing novel receptor agonists based on the bromophenol scaffold.

Comparative Analysis with Other Bromophenols Regarding Physiological Effects

The physiological effects of this compound can be better understood through a comparative analysis with other bromophenols. The number and position of bromine atoms and alkyl substituents significantly alter the biological properties of these compounds.

For example, studies on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a related compound, revealed the formation of 4-bromo-2,5-dimethoxy-phenol (B1599776) (BDMP) as a metabolite in mice, indicating species-specific metabolic differences. nih.gov In contrast, the metabolism in human hepatocytes led to different hydroxylated products. nih.gov

The degree of bromination also plays a crucial role. Highly brominated phenols, such as those found in the red alga Symphyocladia latiuscula, have shown potent inhibitory activity against multiple enzymes related to Alzheimer's disease. nih.gov A dimeric bromophenol from this alga exhibited significantly higher activity than its monomeric counterpart, suggesting that molecular size and complexity can enhance physiological effects. nih.gov

Furthermore, the isomerization and disproportionation of bromophenols can lead to a mixture of products with different biological activities. cdnsciencepub.com For example, the bromination of p-cresol (B1678582) can yield different bromo-cresol isomers depending on the reaction conditions, each with potentially distinct physiological profiles. cdnsciencepub.com This underscores the importance of precise structural characterization when evaluating the biological effects of bromophenols.

Comparison of Different Bromophenols

| Compound | Key Structural Feature(s) | Observed Physiological Effect/Activity | Reference |

| This compound | Mono-bromo, di-methyl | General antimicrobial properties | solubilityofthings.com |

| 4-Bromo-2,6-dimethylphenol | Mono-bromo, di-methyl (ortho) | Microbicidal (disrupts cell membranes), used in synthesis of HIV-1 RT inhibitors | nih.gov |

| 1-(4-Bromo-2,5-dimethoxyphenyl)-2-aminopropane (DOB) | Mono-bromo, di-methoxy, aminopropane side chain | Potent 5-HT2 receptor agonist | nih.gov |

| Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether | Poly-brominated, dimeric structure | Potent inhibitor of enzymes related to Alzheimer's disease | nih.gov |

| 4-bromo-2,5-dimethoxy-phenol (BDMP) | Mono-bromo, di-methoxy | Metabolite of 2C-B in mice | nih.gov |

Environmental Fate and Degradation Pathways

Environmental Occurrence and Distribution of Bromophenols

Bromophenols, a class of compounds including 4-Bromo-2,5-dimethylphenol, are found in diverse environmental compartments due to both natural and human-caused sources. who.intnih.gov They are known to be produced naturally by various marine organisms, such as algae, sponges, and worms, contributing to their widespread presence in marine ecosystems. who.intresearchgate.net Consequently, bromophenols are commonly detected in seafood, including fish, crustaceans, and mollusks. researchgate.netscite.aiacs.org

In addition to natural production, bromophenols enter the environment through industrial activities. They are used as intermediates in chemical synthesis and as wood preservatives. scite.ai The formation of brominated phenols can also occur during water disinfection processes, such as the chlorination of water containing bromide ions. who.intnih.gov

Once in the environment, the distribution of bromophenols is governed by their physical and chemical properties. Less brominated phenols tend to remain in the water, while more heavily brominated ones are more likely to adsorb to sediment and suspended solids. who.int While some bromophenols are not expected to be highly mobile in soil, their persistence can be a concern as they are generally not readily biodegradable. who.int In the atmosphere, they can exist in both vapor and particulate forms, with vapor-phase compounds being degraded by photochemical reactions. who.int

Biodegradation Pathways of Dimethylphenols

The biodegradation of dimethylphenols, a category to which this compound belongs, is a critical process for their removal from the environment. This breakdown is primarily carried out by microorganisms that utilize these compounds as a source of carbon and energy. nih.gov

Microbial Degradation Mechanisms and Ring-Cleavage Pathways

Microorganisms have evolved specific enzymatic pathways to break down the stable aromatic ring of dimethylphenols. The degradation process is often initiated by hydroxylation, where a hydroxyl group is added to the phenol (B47542) ring. nih.govnih.gov This is a crucial step that prepares the molecule for the subsequent cleavage of its ring structure.

Following hydroxylation, the aromatic ring is opened through one of two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway. nih.govresearchgate.netasm.org The specific pathway utilized depends on the particular microbial strain and the structure of the dimethylphenol isomer. nih.govresearchgate.net For instance, in the degradation of 2,6-dimethylphenol (B121312) by Mycobacterium neoaurum B5-4, the compound undergoes two hydroxylation steps before the aromatic ring is cleaved via an ortho pathway. nih.gov This cleavage results in the formation of intermediates that can then enter central metabolic pathways like the TCA cycle. nih.gov

Formation of Transient Intermediates and Dead-End Products

During the biodegradation of dimethylphenols, a series of transient intermediate compounds are formed. nih.govnih.gov In some cases, these intermediates can be further broken down by the microorganisms. However, under certain conditions, the degradation process can stall, leading to the accumulation of what are known as "dead-end" products. nih.govasm.org

For example, studies on the biodegradation of 2,4- and 3,4-dimethylphenol (B119073) by certain bacteria have shown the formation of 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid as dead-end products. nih.govresearchgate.net The accumulation of such intermediates can sometimes inhibit the degradation of other phenolic compounds present in the environment. nih.govresearchgate.net In the case of 2,5-dimethylphenol (B165462), a benzoquinone intermediate has been identified during its degradation under aerobic conditions. researchgate.net

Factors Influencing Biodegradation Rates

The rate at which dimethylphenols are biodegraded is influenced by a multitude of environmental and chemical factors. These factors can either enhance or inhibit the activity of the degrading microorganisms. kirj.eenumberanalytics.com

| Factor | Influence on Biodegradation Rate |

| Oxygen Availability | Aerobic (oxygen-present) conditions generally lead to faster and more complete degradation compared to anaerobic (oxygen-absent) conditions. numberanalytics.combohrium.comacs.org |

| pH | The acidity or alkalinity of the environment significantly affects microbial growth and enzyme function, with optimal pH ranges varying for different microorganisms. numberanalytics.comresearchgate.netresearchsquare.com |

| Temperature | Temperature impacts the growth rates and enzymatic activity of microorganisms, with each species having an optimal temperature range for degradation. numberanalytics.com |

| Nutrient Availability | The presence of essential nutrients, such as nitrogen and carbon sources, is crucial for microbial growth and the production of degradative enzymes. numberanalytics.comresearchgate.netresearchsquare.com |

| Substrate Concentration | High concentrations of phenolic compounds can be toxic to microorganisms, inhibiting their degradative activity. researchgate.net |

| Presence of Other Compounds | The presence of other, more easily degradable compounds can sometimes stimulate the breakdown of more resistant dimethylphenols through co-metabolism. kirj.ee |

| Microbial Community | The specific types of microorganisms present and their metabolic capabilities are fundamental to the degradation process. nih.govbohrium.com |

Photolytic and Chemical Degradation in Environmental Compartments

Beyond biological breakdown, this compound can also be degraded by photolytic and chemical processes in the environment. Photodegradation involves the breakdown of the compound by light, particularly ultraviolet (UV) radiation from the sun. scispace.com

In the atmosphere, vapor-phase brominated phenols are broken down by reacting with photochemically produced hydroxyl radicals. who.int In aquatic environments, photodegradation can also occur, although the efficiency of this process can be influenced by various factors. cerradopub.com.bropen.ac.uk Advanced oxidation processes, which involve the generation of highly reactive species like hydroxyl radicals, have been shown to be effective in degrading phenolic compounds in water. researchsquare.comscispace.com

Chemical degradation can also occur through reactions with other substances present in the environment. For example, brominated phenols can be formed through the reaction of phenol with bromide ions in the presence of manganese oxides, which are common in natural environments. nih.gov

Ecological Impact and Considerations for Environmental Remediation

The presence of this compound and other bromophenols in the environment can have adverse effects on living organisms. ketonepharma.comresearchgate.netebi.ac.uk While some bromophenols are not considered highly toxic, they can be harmful to aquatic life. ketonepharma.com Studies have shown that certain bromophenols can disrupt cellular processes and have endocrine-disrupting effects. nih.govresearchgate.net The toxicity of these compounds underscores the importance of preventing their release into the environment. ketonepharma.com

Given their potential for environmental harm, various remediation strategies have been explored to remove bromophenols from contaminated sites. Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is considered a promising and environmentally friendly approach. researchgate.netresearchgate.net This can involve the use of naturally occurring microorganisms or the introduction of specific strains known to be effective degraders. nih.goviapchem.org

Other remediation techniques include physical and chemical methods such as adsorption, where the pollutant is captured on the surface of a material, and advanced oxidation processes that chemically destroy the contaminant. researchsquare.comresearchgate.net The choice of remediation strategy often depends on the specific characteristics of the contaminated site and the nature of the pollution.

Advanced Analytical Characterization and Detection

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of 4-Bromo-2,5-dimethylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR are employed to confirm the positions of the bromine atom and the two methyl groups on the phenol (B47542) ring. In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of the protons provide detailed information about their chemical environment. For instance, the aromatic protons and the methyl group protons will exhibit characteristic signals that are influenced by the bromine and hydroxyl substituents.

Furthermore, NMR is instrumental in monitoring the progress of chemical reactions in real-time. magritek.com By acquiring spectra at regular intervals, researchers can track the consumption of reactants and the formation of this compound, allowing for the optimization of reaction conditions and the determination of reaction kinetics. magritek.comresearchgate.net This is particularly useful in syntheses where this compound is an intermediate or the final product. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for a Related Compound, 4-Bromo-2,6-dimethylphenol (B182379)

| Functional Group | Chemical Shift (ppm) |

| Methyl Groups | 2.22 |

| Aromatic Protons | 7.10 |

| Hydroxyl Proton | 4.58 |

Data sourced from a mechanochemical grinding reaction study. beilstein-journals.org

Mass Spectrometry (MS) Techniques for Identification and Quantification (e.g., GC-MS, HPLC-MS/MS)

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound. When coupled with chromatographic separation methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), it provides a powerful analytical platform.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and thermally stable compounds. In GC-MS analysis of this compound, the compound is first vaporized and separated from other components in the GC column before being ionized and detected by the mass spectrometer. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is particularly valuable for the analysis of less volatile or thermally labile compounds and for quantification in complex matrices. This technique offers high selectivity and sensitivity. nih.gov In HPLC-MS/MS, the compound is first separated by HPLC and then subjected to two stages of mass analysis, which significantly reduces background noise and enhances specificity. nih.gov This method is suitable for trace-level detection and quantification of this compound in various samples. nih.gov

Table 2: Key Mass Spectrometry Data for a Related Compound, 4-Bromo-2,6-dimethylphenol

| Technique | Key Findings |

| GC-MS | Molecular ion peaks at m/z 200 and 202, confirming the presence of bromine. The base peak is observed at m/z 121. nih.gov |

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in the this compound molecule. beilstein-journals.org The IR spectrum exhibits characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C=C stretching of the aromatic ring, and the C-Br stretching vibration. researchgate.net These vibrational frequencies help to confirm the presence of the key structural features of the compound.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound will show absorption maxima at specific wavelengths, which are characteristic of the chromophoric phenolic ring system substituted with bromine and methyl groups. spectrabase.comnist.gov This technique can be used for quantitative analysis, often in conjunction with HPLC, and to monitor reaction progress.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of this compound. beilstein-journals.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach. sielc.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. researchgate.net

Factors such as the mobile phase composition (e.g., the ratio of acetonitrile (B52724) or methanol (B129727) to water), pH, and the type of column can be optimized to achieve efficient separation from impurities and other components. sielc.comresearchgate.net Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. researchgate.net HPLC methods can be developed for routine quality control analysis and for the determination of the compound's concentration in various samples. sielc.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds like this compound. beilstein-journals.orgepa.gov In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. swgdrug.orgscribd.com The separation is based on the compound's boiling point and its interaction with the stationary phase. epa.gov

Different types of GC columns, such as those with nonpolar or mid-polarity stationary phases, can be used to achieve the desired separation. ojp.gov A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing a response that is proportional to the amount of substance present. epa.gov For enhanced specificity, GC can be coupled with a mass spectrometer (GC-MS). Derivatization of the phenol group may sometimes be employed to improve its chromatographic properties and detection sensitivity. epa.govepa.gov

Sample Preparation Techniques (e.g., Solid Phase Extraction)

The accurate quantification of this compound in various environmental and biological matrices necessitates robust sample preparation techniques to isolate the analyte from complex sample constituents and preconcentrate it for analysis. Solid Phase Extraction (SPE) is a widely adopted and effective method for the extraction and purification of brominated phenols, including this compound, from aqueous and solid samples. who.intresearchgate.netnih.gov

For aqueous samples such as river water, seawater, or wastewater, a common procedure involves acidifying the sample to a pH ≤ 2. researchgate.netnih.govoup.com This step is crucial as it prevents the rapid degradation of bromophenols and ensures they are in a non-ionized form, which enhances their retention on the solid phase material. researchgate.netnih.gov Following acidification, the sample is passed through an SPE cartridge. researchgate.net Various sorbents are available, with selection depending on the specific matrix and target analytes. For instance, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are noted for their high retention capacity for both polar and nonpolar compounds over a wide pH range and have been successfully used for extracting brominated phenols. researchgate.net For soil and sediment samples, cleanup of the initial extract (often obtained via Soxhlet extraction) is required. Florisil cartridges, eluted with solvents like dichloromethane, have proven effective for the cleanup of soil extracts, providing high and reproducible recoveries for a range of brominated phenols. researchgate.net

Another prevalent technique is solid-phase microextraction (SPME), which is a solvent-free method that involves the exposure of a coated fiber to the sample. nih.gov For brominated phenols, the analytical procedure may involve in-situ acetylation followed by SPME and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov The choice of fiber coating is critical; Carboxen-polydimethylsiloxane (CAR-PDMS) fibers have been found suitable for many brominated phenols. nih.gov

The table below summarizes key parameters for the solid-phase extraction of brominated phenols from environmental samples.

Table 1: Solid Phase Extraction Parameters for Brominated Phenol Analysis

| Parameter | Description | Finding/Recommendation | Source(s) |

|---|---|---|---|

| Sample Pre-treatment | pH adjustment for aqueous samples. | Acidification to pH ≤ 2 is necessary to prevent degradation and ensure efficient extraction. researchgate.netnih.govoup.com | researchgate.net, nih.gov, oup.com |

| SPE Sorbent (Aqueous) | Material used to retain the analyte. | Oasis HLB cartridges show good performance for a broad range of brominated phenols due to high retention capacity. researchgate.net | researchgate.net |

| SPE Sorbent (Soil) | Material for extract cleanup. | Florisil cartridges are effective for cleaning up soil extracts containing brominated phenols. researchgate.net | , researchgate.net |

| Elution Solvent | Solvent used to recover the analyte from the sorbent. | Dichloromethane has been successfully used as an elution reagent for Florisil cartridges. researchgate.net | , researchgate.net |

| Alternative Technique | Other extraction methods. | Solid-Phase Microextraction (SPME) with in-situ acetylation is a viable solvent-free alternative. nih.gov | nih.gov |

| SPME Fiber | Adsorbent material for SPME. | Carboxen-polydimethylsiloxane (CAR-PDMS) fibers are generally suitable for a range of brominated phenols. nih.gov | nih.gov |

Following extraction, derivatization is often employed, particularly for analysis by GC. Silylation reagents are used to increase the volatility and thermal stability of the phenolic compounds. researchgate.net

Techniques for Reaction Monitoring and Kinetic Studies

Understanding the reaction kinetics and mechanism of the formation of this compound, typically via electrophilic aromatic substitution, is crucial for optimizing synthesis and yield. libretexts.orgnih.gov The reaction involves the attack of an electrophile (a bromine source) on the electron-rich phenol ring. savemyexams.com The methyl and hydroxyl groups on the 2,5-dimethylphenol (B165462) starting material are activating groups, meaning they increase the electron density of the ring and accelerate the rate of substitution compared to unsubstituted benzene (B151609). libretexts.orglumenlearning.com Kinetic studies for such reactions often focus on determining reaction rates under various conditions (e.g., pH, solvent, catalyst) to elucidate the reaction mechanism. chemrxiv.orgcdnsciencepub.com

Traditional methods for monitoring reactions often involve taking aliquots at different time points, which can be slow and may not capture the dynamics of fast reactions or short-lived intermediates. Real-time analytical methods provide continuous data, offering a more detailed view of the reaction progress.

Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) is a simple and effective technique for the continuous monitoring of reactions in solution. uvic.ca The method involves using a small overpressure, which can be supplied by a regulated gas cylinder or even a simple balloon, to continuously infuse the reacting solution from the reaction vessel directly into an electrospray ionization mass spectrometry (ESI-MS) source. uvic.cauvic.ca This allows for the real-time detection of reactants, products, and any charged intermediates or catalyst species as the reaction proceeds. uvic.cafossiliontech.com PSI-MS is particularly advantageous as it can be set up to be air- and moisture-free, requires minimal specialized equipment, and provides data on a timescale of seconds to minutes. uvic.ca For a reaction like the bromination of 2,5-dimethylphenol, PSI-MS could track the disappearance of the starting material ion and the appearance of the this compound product ion, providing a continuous kinetic trace.

Stopped-Flow NMR is another powerful technique for studying the kinetics of rapid chemical reactions, including irreversible processes that are complete within seconds. connectnmruk.ac.ukicp.ac.ru This method involves the rapid mixing of two reactant solutions, after which the flow is abruptly stopped, and the reaction is monitored inside the NMR detection coil. acs.org By acquiring spectra at rapid intervals immediately after mixing, it is possible to observe the consumption of substrates and the formation of products with a time resolution on the order of milliseconds. icp.ac.ruacs.org This allows for the direct and simultaneous measurement of the concentrations of multiple species as a function of time, enabling the determination of rate constants for various reaction steps (initiation, propagation, etc.). icp.ac.ruacs.org For the electrophilic bromination of a phenol, stopped-flow NMR could provide detailed kinetic data on the rate of substitution, helping to confirm the reaction order and the influence of substituents on the reaction rate. connectnmruk.ac.ukicp.ac.ru

The table below compares the features of these two real-time analytical methods for reaction monitoring.

Table 2: Comparison of Real-Time Analytical Methods for Reaction Monitoring

| Feature | Pressurized Sample Infusion-Mass Spectrometry (PSI-MS) | Stopped-Flow NMR |

|---|---|---|

| Principle | Continuous infusion of reaction mixture into an ESI-MS source for real-time mass analysis. uvic.ca | Rapid mixing of reactants followed by NMR monitoring of the static mixture in the detection coil. acs.org |

| Detected Species | Charged species (reactants, products, intermediates, catalysts) detectable by ESI-MS. uvic.ca | All NMR-active nuclei, allowing for simultaneous monitoring of multiple species and structural elucidation. acs.org |

| Timescale | Seconds to minutes. uvic.ca | Milliseconds to seconds. icp.ac.ruacs.org |

| Application | Monitoring reactions with at least one ESI-active component; provides kinetic and mechanistic information. uvic.cafossiliontech.com | Studying kinetics of fast, non-equilibrium reactions; provides detailed structural and concentration data over time. connectnmruk.ac.ukicp.ac.ru |

| Advantages | Simple setup, high sensitivity, can be made air/moisture-free, portable. uvic.ca | Provides rich structural information, direct and simultaneous measurement of multiple species, high time resolution. acs.org |

| Limitations | Only detects species that can be ionized; provides limited structural information. | Requires specialized equipment (flow probe, mixer); lower sensitivity compared to MS. |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-Bromo-2,5-dimethylphenol, these models are foundational for predicting its physicochemical properties and reactivity. Quantum chemical calculations, in particular, offer a detailed view of its electronic architecture.

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining the optimized geometry and electronic properties of this compound.

DFT calculations, such as those performed at the B3LYP/6-31G(d) level, are used to optimize the geometries of halogenated phenols to find the minimum on the potential energy surface. scholarsresearchlibrary.com These calculations provide insights into electronic descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scholarsresearchlibrary.comtandfonline.com The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity. acs.org For instance, a lower HOMO-LUMO gap can suggest higher reactivity. acs.org

Molecular electrostatic potential (MEP) maps, another output of electronic structure calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. tandfonline.com For phenolic compounds, the region around the hydroxyl oxygen atom typically shows a negative potential, indicating a site prone to electrophilic attack, while the hydrogen of the hydroxyl group shows a positive potential.

Various computational tools and databases provide predicted physicochemical and electronic properties for this compound based on its structure.

Table 1: Predicted Physicochemical and Electronic Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉BrO | PubChemLite uni.lu |

| Molecular Weight | 201.06 g/mol | SCBT scbt.com |

| XlogP | 3.0 | PubChemLite uni.lu |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | Ambeed |

| H-Bond Donors | 1 | Ambeed |

| H-Bond Acceptors | 1 | Ambeed |

| Rotatable Bonds | 0 | Ambeed |

| Monoisotopic Mass | 199.98367 Da | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 132.4 Ų | PubChemLite uni.lu |

| Predicted Collision Cross Section ([M-H]⁻) | 138.3 Ų | PubChemLite uni.lu |

This table was generated using data from various computational chemistry databases and may not represent experimentally verified values.

Reaction Mechanism Elucidation Through Computational Approaches

Computational methods are invaluable for elucidating the step-by-step pathways of chemical reactions. By modeling reactants, transition states, and products, researchers can understand the energetic and structural changes that occur during a reaction. researchgate.net For reactions involving substituted phenols, such as oxidation or substitution, DFT calculations can map the potential energy surface. researchgate.netacs.org

For example, in the context of nucleophilic substitution reactions (a common reaction type for brominated aromatics), computational analysis can evaluate the potential energy surface, including the formation of intermediate complexes and the transition state energies. researchgate.net The effect of solvent on the reaction can also be modeled using approaches like the Polarizable Continuum Model (PCM), which simulates the dielectric environment of the solvent. researchgate.net While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the provided results, the methodologies are well-established. For related compounds, such as its boronic acid derivative used in Suzuki-Miyaura coupling, computational tools are used to model transition states and understand how steric and electronic effects influence reactivity. Similar approaches could be applied to understand reactions like the electrophilic bromination of 2,5-dimethylphenol (B165462) or the oxidative coupling polymerization of the title compound. acs.org

Prediction of Reactivity and Selectivity

Theoretical calculations can predict how and where a molecule is likely to react. For this compound, the presence of three different substituents on the aromatic ring—a hydroxyl group, a bromine atom, and two methyl groups—creates a complex interplay of electronic and steric effects that govern its reactivity and selectivity.

The hydroxyl and methyl groups are activating, ortho-, para-directing groups, while the bromine atom is a deactivating but ortho-, para-directing group. Computational methods like DFT can quantify these effects. Fukui indices, derived from DFT, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For phenolic compounds, electrophilic substitution is a key reaction, and calculations can help predict the regioselectivity. For instance, in the bromination of 2,6-dimethylphenol (B121312), steric hindrance from the methyl groups directs the incoming electrophile to the para position. A similar analysis for 2,5-dimethylphenol would predict the favored position for substitution.

Simulation of Biological Interactions

Computational toxicology and medicinal chemistry heavily rely on simulating the interactions between small molecules and biological macromolecules like proteins and DNA. Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this area.

Numerous QSAR studies have been conducted on the toxicity of phenols, including brominated and methylated derivatives, against the aquatic ciliate Tetrahymena pyriformis. scholarsresearchlibrary.comnih.govnih.gov These models establish a mathematical relationship between the biological activity (e.g., 50% growth inhibitory concentration, IGC₅₀) and molecular descriptors. jst.go.jp These descriptors, which can be calculated computationally, quantify various aspects of the molecular structure, such as hydrophobicity (logP), electronic properties (HOMO/LUMO energies), and shape. scholarsresearchlibrary.comjst.go.jp

For a large dataset of phenols, the octanol/water partition coefficient (log Kₒw) is often the most important descriptor for predicting toxicity, indicating that the ability of the molecule to partition into biological membranes is a key driver of its toxic effect (a mechanism known as polar narcosis). nih.govjst.go.jp For this compound, its calculated hydrophobicity (XlogP = 3.0) suggests significant partitioning potential. uni.lu QSAR models often use multiple linear regression (MLR) or more complex machine learning methods like artificial neural networks (ANN) to correlate these descriptors with toxicity. scholarsresearchlibrary.comnih.gov

Molecular docking is another powerful simulation technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. researchgate.net While specific docking studies with this compound were not found, this method is widely applied to its derivatives to explore potential mechanisms of action, for example, as enzyme inhibitors. researchgate.net Such simulations could identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and a receptor's binding pocket.

Environmental Partitioning and Fate Modeling

Understanding how a chemical behaves in the environment is crucial for risk assessment. Computational models, such as the Estimation Programs Interface (EPI) Suite™, are widely used to predict the environmental fate and transport of organic chemicals. episuite.devepa.gov These models use the chemical's structure to estimate key physicochemical properties that govern its distribution in air, water, soil, and biota. episuite.dev

Key parameters for these models include:

Log Kₒw (Octanol-Water Partition Coefficient): Predicts partitioning between water and organic media, like lipids in organisms or organic carbon in soil. A higher log Kₒw suggests a greater tendency to bioaccumulate. epa.gov

Kₒc (Soil Organic Carbon-Water Partitioning Coefficient): Indicates the tendency of a chemical to adsorb to soil and sediment. epa.gov

Henry's Law Constant: Relates the partial pressure of a substance in the gas phase to its concentration in the aqueous phase, indicating its tendency to volatilize from water.

Biodegradation Half-life: Estimates how quickly a chemical is broken down by microorganisms. epa.gov

The EPI Suite™ platform integrates various sub-models (e.g., KOWWIN™, KOCWIN™, BIOWIN™) to calculate these properties. epa.gov For this compound, the computationally predicted log Kₒw of 3.0 would be a primary input for these models. uni.lu Based on this value, models would likely predict moderate sorption to soil and sediment and a potential for bioaccumulation in aquatic organisms. epa.gov The models can also predict removal efficiency in wastewater treatment plants, considering processes like biodegradation, sorption to sludge, and air stripping. epa.gov

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A primary challenge in the utilization of 4-Bromo-2,5-dimethylphenol lies in the development of synthetic methodologies that are not only efficient but also environmentally sustainable. Current laboratory-scale synthesis often involves the bromination of 2,5-dimethylphenol (B165462). chemicalbook.com A significant hurdle in the synthesis of brominated phenols is the creation of specific isomers, as different isomers can have nearly identical physical properties, such as boiling points, making their separation difficult and necessitating the development of highly regiospecific synthetic strategies.

| Synthetic Approach | Reagents/Conditions | Advantages/Challenges | Research Focus |

| Conventional Bromination | 2,5-dimethylphenol, Brominating Agent (e.g., HBr/DMSO, Br2) chemicalbook.com | Established method. Challenge in controlling regioselectivity and separating isomers. | Improving isomer-specific synthesis. |

| Mechanochemistry | N-Bromosuccinimide (NBS), Ball-milling thieme-connect.com | Solvent-free, rapid, high yield. thieme-connect.com | Optimizing for large-scale production. |

| Green Precursor Synthesis | Supercritical water, 2,5-dimethyl benzene (B151609) sulfonic acid, O2 google.com | Environmentally friendly, no waste generation. google.com | Application to a wider range of phenol (B47542) precursors. |